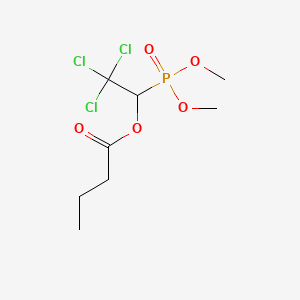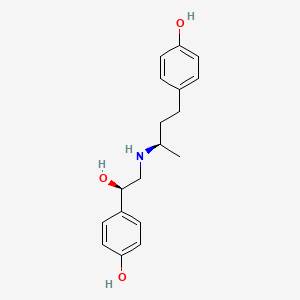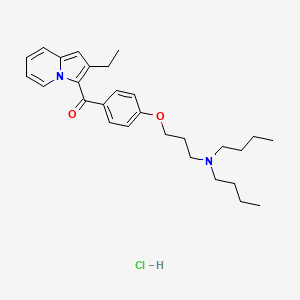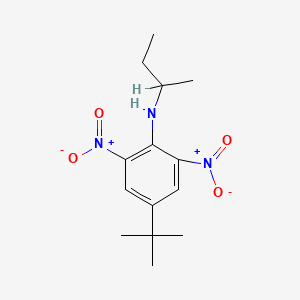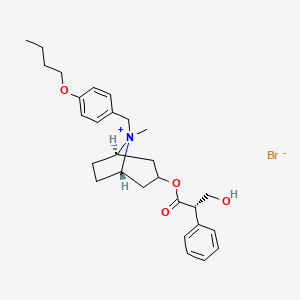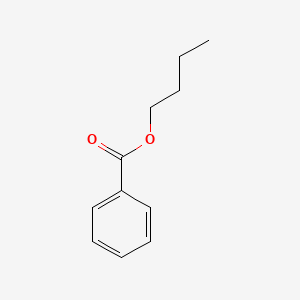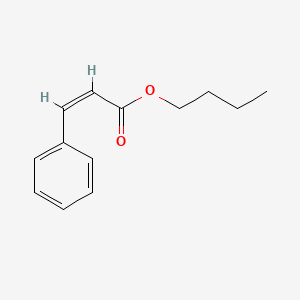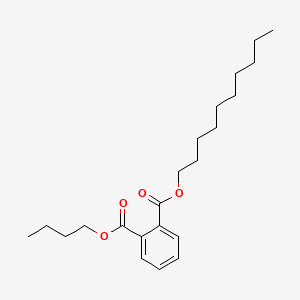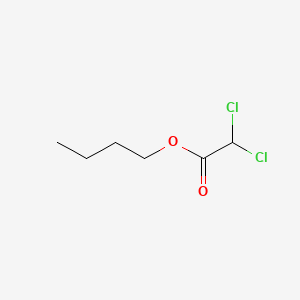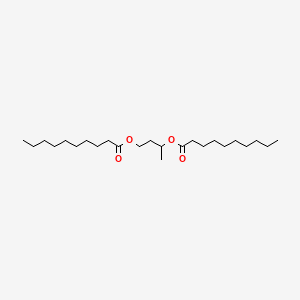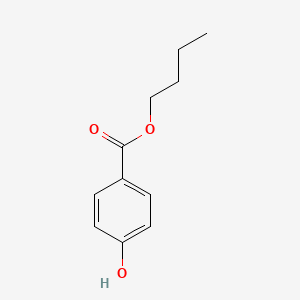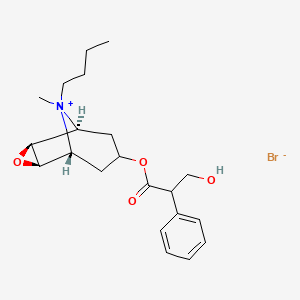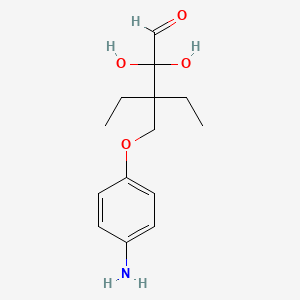![molecular formula C18H29N3O6 B1668190 N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline CAS No. 134448-10-5](/img/structure/B1668190.png)
N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline
Übersicht
Beschreibung
“N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline” is a small molecule that falls under the category of peptides . It is an experimental compound with the chemical formula C25H35N3O6 .
Molecular Structure Analysis
The molecular structure of this compound includes an oxirane ring, which is a three-membered ring containing two carbon atoms and one oxygen atom . The compound also contains isoleucine and proline residues, which are amino acids .Physical And Chemical Properties Analysis
The compound has an average molecular weight of 473.5619 and a monoisotopic weight of 473.252585867 . Unfortunately, other physical and chemical properties like solubility, melting point, and boiling point are not available .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
N-arylation of Aryl Halides A study by Guo et al. (2008) developed a protocol for N-arylations of various amines with aryl halides, using a catalyst system involving Fe2O3 and L-proline. This method is notable for its versatility, convenient operation, low cost, and environmental friendliness. It shows potential for both laboratory research and industrial scales (Guo et al., 2008).
Biochemical Research
Carbonylation in Proteins Jia et al. (2016) discussed carbonylation, a posttranslational modification where a carbonyl group is added to amino acids like lysine, proline, arginine, and threonine. This process is significant in various biological processes and diseases such as diabetes and neurodegenerative diseases. Their research developed a predictor called iCar-PseCp for identifying carbonylation sites in proteins (Jia et al., 2016).
Protein Oxidative Damage Petrov and Žagrović (2011) explored the effects of carbonylation on protein structure, dynamics, and aggregability. Their study using molecular dynamics simulations revealed insights into how carbonylation impacts protein behavior, important for understanding age-related disorders (Petrov & Žagrović, 2011).
Synthetic Chemistry
Synthesis of Functionalized Compounds Li et al. (2012) reported on the use of L-proline as an efficient catalyst for the synthesis of various substituted compounds. Their method highlights the importance of L-proline in facilitating chemical reactions under mild, environmentally friendly conditions (Li et al., 2012).
Asymmetric Catalysis Yang et al. (2008) demonstrated the use of acetaldehyde in asymmetric, proline-catalyzed Mannich reactions, yielding β-amino aldehydes with high enantioselectivity. This research highlights the utility of proline in catalyzing asymmetric reactions, important for producing chiral compounds (Yang et al., 2008).
- conducted a study on the selective carbonylation of proteins, identifying carbonylated sites and proposing rules for predicting sites more prone to carbonylation. This research is crucial for understanding protein behavior under oxidative stress and its implications in various diseases (Maisonneuve et al., 2009).
Environmental Chemistry
Detection of Carbonyl Compounds Houdier et al. (2000) introduced a new molecular probe for measuring carbonyl compounds in water samples. This research provides valuable insights into the trace measurement of environmental pollutants, contributing to the field of environmental chemistry and analysis (Houdier et al., 2000).
Material Chemistry
Surface Engineering for Catalytic Processes Shah and Soni (2013) synthesized L-Proline immobilized ZnS nanoparticles and used them as a catalyst for asymmetric aldol reactions. Their work demonstrates the potential of surface-engineered nanoparticles in catalyzing green chemical processes (Shah & Soni, 2013).
Eigenschaften
IUPAC Name |
(2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZGJKSEBRELAS-PEDHHIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cathepsin B Inhibitor III | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



